Lysine hydrochloride, DL-

Description

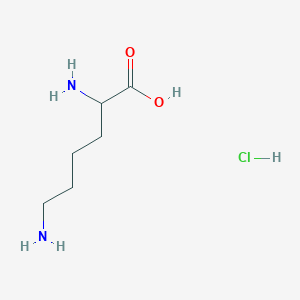

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2,6-diaminohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70-53-1, 617-68-5 |

Source

|

| Record name | Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601014484 |

Source

|

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | DL-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 |

Source

|

| Record name | DL-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine dihydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lysine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81478P92RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of DL-Lysine Hydrochloride from L-Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of DL-Lysine hydrochloride from L-Lysine, with a focus on the core process of racemization. This document details various experimental protocols, presents quantitative data for comparison, and illustrates the workflows for the primary synthesis routes.

Introduction

Lysine, an essential amino acid, exists as two enantiomers, L-lysine and D-lysine. While L-lysine is the biologically active form predominantly used in protein synthesis, the racemic mixture, DL-lysine, serves as a crucial starting material in various pharmaceutical and chemical applications. The synthesis of DL-lysine hydrochloride from the readily available L-lysine, typically produced via fermentation, is a key industrial process. The core of this transformation lies in the racemization of the chiral center in L-lysine.

This guide explores the prevalent chemical methods to achieve this racemization, including thermal treatment in aqueous solutions, catalysis in organic acids, and the use of ion-exchange resins. The advantages and disadvantages of each method are discussed, providing researchers and drug development professionals with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.

Chemical Racemization Methodologies

The conversion of L-lysine to DL-lysine involves the temporary removal of the alpha-proton, leading to the formation of a planar carbanion intermediate. The subsequent non-stereospecific reprotonation results in a mixture of both L- and D-enantiomers. Several methods have been developed to facilitate this process.

High-Temperature Aqueous Racemization

One of the most direct methods for racemizing L-lysine is by heating an aqueous solution of L-lysine hydrochloride at elevated temperatures and pressures. The simplicity of this method, avoiding organic solvents and catalysts, is a significant advantage.

Experimental Protocol:

-

Preparation of Solution: Prepare a solution of L-lysine hydrochloride in deionized water. A typical concentration ranges from 0.2 to 0.3 g/mL[1].

-

Racemization Reaction: Transfer the solution to a sealed pressure vessel. Heat the mixture to a temperature between 140°C and 155°C, which will generate pressures in the range of 0.36 to 0.54 MPa[1]. Maintain these conditions for 16 to 20 hours[1]. The progress of the racemization can be monitored by measuring the optical rotation of aliquots, with the target being a rotation approaching zero.

-

Decolorization: After the reaction is complete, cool the solution and add activated carbon to decolorize the mixture.

-

Purification and Isolation: Filter the solution to remove the activated carbon. Concentrate the filtrate under reduced pressure until it is supersaturated. Cool the concentrated solution to induce crystallization. The resulting crystals of DL-lysine hydrochloride are then collected by filtration and dried[1].

Acetic Acid Racemization with Aldehyde Catalysis

A widely employed method involves the use of an organic acid, typically acetic acid, as a solvent and an aldehyde, such as salicylaldehyde, as a catalyst. This method generally proceeds under milder conditions compared to the high-temperature aqueous process.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-lysine hydrochloride in an aqueous acetic acid solution. The concentration of acetic acid can range from 60% to 90%[2].

-

Catalyst Addition: Add salicylaldehyde as a catalyst. The amount of catalyst can vary, but typically ranges from 0.01 to 0.2 moles per mole of L-lysine hydrochloride[3][4].

-

Racemization Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C for 1 to 3 hours[2][3].

-

Solvent Removal: After the reaction, remove the acetic acid and water under reduced pressure using a rotary evaporator.

-

Initial Purification: Wash the resulting solid residue with ethanol to remove impurities. The crude DL-lysine hydrochloride can be further purified by recrystallization from a mixture of water and ethanol[2].

-

Further Purification (Optional): For higher purity, the DL-lysine salt can be dissolved in water and passed through a cation-exchange resin column to remove any remaining impurities. The purified DL-lysine can then be eluted and converted back to the hydrochloride salt[2].

Cation-Exchange Resin-Mediated Racemization

This method utilizes a cation-exchange resin to both catalyze the racemization and facilitate purification. The L-lysine is first bound to the resin, and then the resin-lysine combination is heated to induce racemization.

Experimental Protocol:

-

Loading the Resin: Pass a solution of L-lysine through a column packed with a suitable cation-exchange resin (e.g., a sulfonated polymer). The lysine will bind to the resin.

-

Washing: Wash the resin with deionized water to remove any unbound impurities.

-

Racemization: Transfer the resin-lysine combination to a pressure-tight vessel with water and heat to a temperature between 100°C and 230°C, with a preferred temperature of around 150°C, for a period ranging from a few minutes to 48 hours[5].

-

Elution: After cooling, elute the DL-lysine from the resin using an aqueous ammonia solution (e.g., 10% ammonia)[5].

-

Isolation of DL-Lysine Hydrochloride: Collect the eluate and boil to expel the excess ammonia. The resulting solution of free DL-lysine can then be acidified with hydrochloric acid and concentrated to crystallize DL-lysine hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data for the different racemization methods described.

Table 1: High-Temperature Aqueous Racemization of L-Lysine Hydrochloride

| Parameter | Value | Reference |

| Starting Material | L-Lysine Hydrochloride | [1] |

| Solvent | Deionized Water | [1] |

| Concentration | 0.2 - 0.3 g/mL | [1] |

| Temperature | 140 - 155 °C | [1] |

| Pressure | 0.36 - 0.54 MPa | [1] |

| Reaction Time | 16 - 20 hours | [1] |

| Yield | Up to 85% | [1] |

| Purity | Up to 99.5% | [1] |

Table 2: Acetic Acid Racemization of L-Lysine Hydrochloride with Salicylaldehyde Catalyst

| Parameter | Value | Reference |

| Starting Material | L-Lysine Hydrochloride | [2][3] |

| Solvent | 60-90% Aqueous Acetic Acid | [2] |

| Catalyst | Salicylaldehyde | [2][3][4] |

| Catalyst Loading | 0.01 - 0.2 mol/mol of Lysine | [3][4] |

| Temperature | 80 - 100 °C | [2][3] |

| Reaction Time | 1 - 3 hours | [2][3] |

| Racemization Rate | Can reach 100% | [2] |

| Purity of DL-Lysine | >98% | [2] |

Table 3: Cation-Exchange Resin-Mediated Racemization of L-Lysine

| Parameter | Value | Reference |

| Starting Material | Optically Active Lysine | [5] |

| Catalyst/Support | Cation-Exchange Resin | [5] |

| Solvent | Water | [5] |

| Temperature | 100 - 230 °C (150 °C preferred) | [5] |

| Reaction Time | Minutes to 48 hours | [5] |

| Eluent | 10% Aqueous Ammonia | [5] |

| Recovery | 89% of lysine from resin | [5] |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for High-Temperature Aqueous Racemization.

References

- 1. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]

- 2. CN104478746A - Preparation method of DL-lysine - Google Patents [patents.google.com]

- 3. EP0057092A1 - Process for racemizing an optically active alpha-amino acid or a salt thereof - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. US2536360A - Racemization of lysine - Google Patents [patents.google.com]

The Core of Chirality: An In-depth Technical Guide to the Racemization of L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the racemization of L-lysine to its racemic form, DL-lysine. The conversion of the essential amino acid L-lysine into a mixture of its D- and L-enantiomers is a critical process in various industrial and pharmaceutical applications, including the synthesis of D-lysine for peptide-based drugs and other chiral synthons. This document delves into the fundamental chemical and enzymatic pathways that govern this stereochemical transformation.

Mechanisms of L-lysine Racemization

The racemization of L-lysine can be achieved through several mechanisms, broadly categorized as chemical and enzymatic.

Chemical Racemization

Chemical methods for racemizing L-lysine typically involve the use of acid, base, or thermal energy to facilitate the removal and subsequent re-addition of the α-proton, leading to a loss of stereochemical integrity.

Acid-catalyzed racemization proceeds through the formation of a Schiff base intermediate with an aldehyde, which enhances the acidity of the α-proton. Abstraction of this proton by a conjugate base generates a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the carbanion, resulting in a mixture of D- and L-enantiomers.[1] Acetic acid is a commonly used solvent and catalyst for this process.[1]

Diagram: Acid-Catalyzed Racemization of L-lysine

Caption: General mechanism of acid-catalyzed racemization of L-lysine.

In base-catalyzed racemization, a strong base directly abstracts the α-proton from the amino acid to form a carbanion intermediate.[2] This process is often carried out at elevated temperatures to increase the reaction rate. The choice of base and solvent is critical to minimize side reactions and degradation of the amino acid.[3]

Diagram: Base-Catalyzed Racemization of L-lysine

Caption: Mechanism of base-catalyzed racemization via direct α-proton abstraction.

During peptide synthesis, racemization can occur via the formation of an oxazolone (or azlactone) intermediate.[4] Activation of the carboxyl group of an N-acyl amino acid facilitates the cyclization to form the oxazolone. The α-proton of the oxazolone is readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate.[4][5] Subsequent nucleophilic attack on this intermediate can result in either the D- or L-peptide.

Diagram: Racemization via Oxazolone Intermediate

Caption: Racemization pathway involving an oxazolone intermediate.

Enzymatic Racemization

Enzymatic racemization offers a highly specific and efficient method for the interconversion of L- and D-lysine under mild conditions. This is primarily achieved through the action of lysine racemases.

Lysine racemase (EC 5.1.1.5) is an enzyme that catalyzes the direct interconversion of L-lysine and D-lysine.[6] Many lysine racemases are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[7][8] The mechanism involves the formation of a Schiff base between the amino group of lysine and the aldehyde group of PLP. This facilitates the abstraction of the α-proton by an active site base, forming a planar quinonoid intermediate. Reprotonation from the opposite face of the intermediate yields the opposite enantiomer of lysine.[7][8]

Diagram: PLP-Dependent Lysine Racemase Mechanism

Caption: Catalytic cycle of a PLP-dependent lysine racemase.

Quantitative Data on L-lysine Racemization

The efficiency of L-lysine racemization is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Chemical Racemization of L-lysine

| Method | Conditions | Time (h) | Racemization (%) | Yield of DL-lysine (%) | Reference |

| Thermal | 30% (w/v) L-lysine HCl, 135°C | 105 | Quantitative | 85.5 (as HCl salt) | [9] |

| Acid-catalyzed | Acetic acid, salicylaldehyde (0.05 eq.), 100°C | 1 | 100 | 85-96 | [1] |

| Base-catalyzed | 1.0 M NaOH, salicylaldehyde (0.1 eq.), 100°C | 4 | Complete | Not specified | [10] |

| Thermal (Cation-exchange resin) | L-lysine on resin, in water, 150°C | 16 | Approaching 50% D-lysine | Not specified | [6] |

Table 2: Enzymatic Racemization of L-lysine

| Enzyme Source | Substrate Concentration | Conditions | Time | D-lysine Yield (%) | Reference |

| Proteus mirabilis (recombinant in E. coli) | 1710 mmol/L L-lysine | Whole cells, 37°C, pH 6.0 | 1 h | ~48.8 | [11] |

| Soil Metagenome (purified enzyme) | 10 mM L-lysine | Purified enzyme, pH 8.0, 37°C | 16 h | ~50 (equilibrium) | [12] |

Experimental Protocols

Protocol for Acid-Catalyzed Racemization of L-lysine

This protocol is based on the method described by Yamada et al.[1]

-

Materials:

-

L-lysine

-

Glacial acetic acid

-

Salicylaldehyde

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve a known amount of L-lysine in glacial acetic acid in the round-bottom flask. A typical concentration is around 1 g of L-lysine in 10-20 mL of acetic acid.

-

Add a catalytic amount of salicylaldehyde (e.g., 0.05 molar equivalents relative to L-lysine).

-

Heat the mixture to 80-100°C with stirring.

-

Maintain the reaction at this temperature for 1-4 hours.

-

Monitor the progress of the racemization by taking aliquots and analyzing the enantiomeric composition using a suitable chiral chromatography method (e.g., HPLC with a chiral column).

-

Upon completion, cool the reaction mixture. The racemic DL-lysine can be isolated by crystallization, for example, by adding a non-solvent like ethanol.

-

Protocol for Enzymatic Racemization using Whole Cells

This protocol is adapted from the work of Wang et al. on D-lysine production.[11]

-

Materials:

-

E. coli cells expressing a lysine racemase (e.g., from Proteus mirabilis)

-

L-lysine

-

Sodium phosphate buffer (e.g., 200 mM, pH 6.0)

-

Incubator shaker

-

Centrifuge

-

-

Procedure:

-

Cultivate the recombinant E. coli strain under conditions that induce the expression of lysine racemase.

-

Harvest the cells by centrifugation and wash them with the reaction buffer.

-

Resuspend the cell pellet in the reaction buffer to a desired optical density (e.g., OD600 of 5).

-

Prepare the reaction mixture containing the desired concentration of L-lysine (e.g., up to 1710 mmol/L) in the sodium phosphate buffer.

-

Initiate the reaction by adding the cell suspension to the L-lysine solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with shaking.

-

Take samples at different time points to monitor the conversion of L-lysine to D-lysine using chiral HPLC.

-

The reaction is complete when the concentration of L- and D-lysine are approximately equal.

-

Analytical Method: Chiral HPLC for D- and L-lysine Quantification

This is a general procedure based on methods described in the literature.[11]

-

Instrumentation and Column:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector.

-

Chiral column suitable for amino acid enantiomer separation (e.g., a penicillamine-based column).

-

-

Mobile Phase:

-

A typical mobile phase consists of an aqueous solution of a copper salt (e.g., 1 mM CuSO4) in a mixture of water and an organic modifier like isopropanol (e.g., 95:5 v/v).

-

-

Sample Preparation:

-

Reaction samples may need to be centrifuged or filtered to remove cells or particulates.

-

Dilute the samples with the mobile phase to a concentration within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Column temperature: Often maintained at room temperature (e.g., 25°C).

-

Detection wavelength: Dependent on the derivatization agent used, if any. For direct detection with a copper-containing mobile phase, UV detection around 254 nm can be used.

-

-

Quantification:

-

Prepare standard curves for both L-lysine and D-lysine.

-

Integrate the peak areas of the L- and D-lysine enantiomers in the samples and calculate their concentrations based on the standard curves.

-

Industrial Production Workflow

The industrial production of D-lysine often utilizes a combination of chemical racemization of readily available L-lysine followed by an enzymatic resolution step.

Diagram: Industrial Workflow for D-lysine Production

Caption: A typical industrial process for producing D-lysine from L-lysine.[11][13]

This guide provides a foundational understanding of the principles and practices involved in the racemization of L-lysine. For specific applications, further optimization of the described protocols and conditions is recommended.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of Racemization of Amino Acid Residues in Casein | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2536360A - Racemization of lysine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chapmanhall.com [chapmanhall.com]

- 10. Preparation of D-lysine by chemical reaction and microbial asymmetric transformation [journal.hep.com.cn]

- 11. mdpi.com [mdpi.com]

- 12. Isolation and Characterization of a Novel Lysine Racemase from a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-lysine production from L-lysine by successive chemical racemization and microbial asymmetric degradation [pubmed.ncbi.nlm.nih.gov]

DL-Lysine Hydrochloride: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of DL-Lysine hydrochloride, a critical parameter for its handling, storage, and application in pharmaceutical and research settings. This document collates available data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows for assessing the compound's thermal properties.

Physicochemical Properties of DL-Lysine Hydrochloride

DL-Lysine hydrochloride is the hydrochloride salt of DL-lysine, a racemic mixture of the essential amino acid lysine. Its stability and physical characteristics are fundamental to its use in various applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅ClN₂O₂ | N/A |

| Molecular Weight | 182.65 g/mol | N/A |

| Appearance | White to off-white or light yellow crystalline powder | [1][2] |

| Solubility | Soluble in water. Insoluble in ethanol, ether, and acetone. | [3] |

Melting Point of DL-Lysine Hydrochloride

The melting point of DL-Lysine hydrochloride is a key indicator of its purity. It is consistently reported to melt with decomposition in a narrow temperature range.

| Melting Point (°C) | Method | Notes |

| 267 °C | Not specified (literature value) | With decomposition. |

| 265 - 270 °C | Not specified | |

| 263 °C | Not specified (literature value) | With decomposition. |

Note: The observed melting point can be influenced by the heating rate and the presence of impurities.

Thermal Stability and Decomposition

The thermal stability of DL-Lysine hydrochloride is crucial for determining appropriate storage conditions and for assessing its behavior during thermal processing. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate its stability.

While specific TGA and DSC data for DL-Lysine hydrochloride are not extensively published, analysis of related compounds such as L-lysine and its salts provides insight into the expected thermal behavior. For instance, studies on L-lysine monohydrochloride have been conducted, and it is expected that the DL-racemic mixture will exhibit similar thermal properties.

In solution, the degradation of lysine hydrochloride can lead to the formation of lysine lactam, a process that is dependent on temperature and pH. However, the solid-state thermal decomposition pathway is less well-defined in publicly available literature. The decomposition of lysine-containing compounds at elevated temperatures is known to produce a variety of products, including ammonia, carbon dioxide, and various nitrogen-containing organic compounds.[1][4]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the melting point and thermal stability of DL-Lysine hydrochloride.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered DL-Lysine hydrochloride is introduced into a capillary tube to a height of 2-3 mm. The sample should be tightly packed.

-

Instrument Setup: The melting point apparatus is calibrated using certified reference standards.

-

Measurement:

-

An initial rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer

-

TGA sample pans (e.g., alumina or platinum)

-

Analytical balance

Procedure:

-

Sample Preparation: A precise amount of DL-Lysine hydrochloride (typically 5-10 mg) is weighed into a TGA sample pan.

-

Instrument Setup: The TGA is calibrated for mass and temperature. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate (e.g., 20-50 mL/min).

-

Measurement: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, phase transitions, and decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

DSC sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: A small amount of DL-Lysine hydrochloride (typically 2-5 mg) is weighed into a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature and enthalpy of transitions are determined.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.

References

Spectroscopic Analysis of DL-Lysine Hydrochloride by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of DL-Lysine hydrochloride. The document details experimental protocols, presents quantitative ¹H and ¹³C NMR data, and illustrates key structural and procedural information through diagrams, serving as a vital resource for professionals in research and drug development.

Introduction

DL-Lysine hydrochloride is a racemic mixture of the essential amino acid lysine, supplied as a hydrochloride salt to improve its stability and solubility. As a fundamental building block in numerous biological processes and a common component in pharmaceutical formulations, detailed structural elucidation and purity assessment are critical. NMR spectroscopy is a powerful analytical technique for providing precise information on the molecular structure and environment of the lysine molecule. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of DL-Lysine hydrochloride.

Chemical Structure of DL-Lysine Hydrochloride

The chemical structure of DL-Lysine hydrochloride, protonated at the amino groups in an acidic aqueous solution, is a key determinant of its NMR spectrum. The numbering convention used for the carbon and proton assignments in the subsequent sections is illustrated below.

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended methodology for the NMR analysis of DL-Lysine hydrochloride.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of DL-Lysine hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR analysis.

-

Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high solubility of DL-Lysine hydrochloride and to avoid the large residual solvent signal of water in ¹H NMR.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering if necessary.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, for routine analysis, the residual HDO signal can be used as a reference.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A sweep width of 12-16 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are generally required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A sweep width of 200-240 ppm is standard.

-

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for DL-Lysine hydrochloride recorded in D₂O. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| Hα (C2-H) | ~3.77 | Triplet (t) | ~6.1 |

| Hε (C6-H₂) | ~3.03 | Triplet (t) | ~7.6 |

| Hβ (C3-H₂) | ~1.91 | Multiplet (m) | - |

| Hδ (C5-H₂) | ~1.73 | Multiplet (m) | - |

| Hγ (C4-H₂) | ~1.49 | Multiplet (m) | - |

Note: The chemical shifts and coupling constants can vary slightly depending on the sample concentration, pH, and instrument.

¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C1 (COOH) | ~174.5 |

| C2 (α-CH) | ~55.8 |

| C6 (ε-CH₂) | ~40.1 |

| C4 (γ-CH₂) | ~31.0 |

| C5 (δ-CH₂) | ~27.2 |

| C3 (β-CH₂) | ~22.5 |

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of ensuring data integrity and quality.

biological activity of D-lysine vs L-lysine

An In-depth Technical Guide to the Biological Activity of D-Lysine vs. L-Lysine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysine is a fundamental, essential amino acid, meaning it must be obtained through diet as the human body cannot synthesize it. It exists as two stereoisomers, or enantiomers: L-lysine and D-lysine. While chemically similar, their spatial configurations are mirror images, leading to profoundly different roles in biological systems. L-lysine is the proteogenic isomer, actively incorporated into proteins and participating in a vast array of physiological processes. D-lysine, by contrast, is not used in ribosomal protein synthesis and is often considered biologically inert in that context. However, this "inactivity" confers unique properties that are leveraged in pharmaceutical and biotechnological applications. This guide provides a detailed technical comparison of the metabolism, function, and applications of these two isomers.

L-Lysine: The Proteogenic Isomer

L-lysine is the biologically predominant form, integral to numerous vital functions. Its versatile ε-amino group is a key site for extensive post-translational modifications (PTMs), which dramatically expand the functional diversity of the proteome.

Core Biological Functions

-

Protein Synthesis: As one of the nine essential amino acids, L-lysine is a fundamental building block for all proteins, incorporated during ribosomal translation. Its deficiency directly impairs protein synthesis, affecting growth and development.

-

Post-Translational Modifications (PTMs): The ε-amino group of L-lysine residues in proteins is a hub for various PTMs that regulate protein function, localization, and stability. Key modifications include:

-

Acetylation and Methylation: Primarily on histone tails, these modifications are crucial for epigenetic regulation of gene expression, either activating or repressing transcription.

-

Ubiquitination: The attachment of ubiquitin to lysine residues targets proteins for degradation by the proteasome or modulates signaling pathways.

-

Hydroxylation: Hydroxylysine is an essential component for the cross-linking of collagen fibers, contributing to the stability and tensile strength of connective tissues.

-

-

Metabolic Precursor: L-lysine is a precursor for the synthesis of carnitine, a molecule essential for transporting long-chain fatty acids into mitochondria for β-oxidation and energy production.

-

Physiological Roles: It is also implicated in calcium homeostasis by enhancing its intestinal absorption and renal retention, and plays a role in the body's immune response through its involvement in the production of antibodies.

Metabolic Pathways of L-Lysine

In mammals, L-lysine is catabolized primarily through two distinct pathways that converge at the intermediate α-aminoadipic semialdehyde (AAS).

-

Saccharopine Pathway: This is the predominant degradation pathway in most mammalian tissues, including the liver. It involves the conversion of lysine to saccharopine and subsequently to AAS.

-

Pipecolate Pathway: This pathway is more prominent in the brain. It involves the conversion of lysine to pipecolic acid before eventually forming AAS.

Caption: Comparative metabolic fates of L-lysine and D-lysine in mammals.

D-Lysine: A Non-Proteogenic Isomer with Niche Applications

D-lysine is not incorporated into proteins by the ribosomal machinery and its metabolic handling is distinct from its L-isomer. Its primary catabolism in mammals is mediated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).

Metabolic Pathway of D-Lysine

DAAO catalyzes the stereospecific oxidative deamination of D-amino acids. In the case of D-lysine, DAAO converts it to α-keto-ε-aminocaproate, with the concurrent production of ammonia (NH₃) and hydrogen peroxide (H₂O₂). The resulting α-keto acid can then spontaneously cyclize to form Δ¹-piperideine-2-carboxylate. This pathway effectively serves as a detoxification route for exogenous D-amino acids.

Biological Activity and Applications

The general biological "inactivity" of D-lysine in core anabolic pathways is the very property that makes it valuable in specialized applications.

-

Peptide and Drug Development: The substitution of L-lysine with D-lysine in synthetic peptides, particularly antimicrobial peptides (AMPs), is a common strategy to enhance their therapeutic potential. This single stereochemical change can:

-

Increase Proteolytic Stability: D-amino acid residues are not recognized by most endogenous proteases (e.g., trypsin), significantly increasing the peptide's in vivo half-life.

-

Reduce Cytotoxicity: D-lysine-containing AMPs often show reduced toxicity towards eukaryotic cells, improving their selectivity for microbial targets.

-

-

Radiopharmaceuticals: Co-infusion of D-lysine is used to reduce the renal uptake of certain radiolabeled peptides and antibodies used in nuclear medicine for imaging and therapy. This nephroprotective effect is crucial for minimizing radiation damage to the kidneys.

-

Cell Culture: Poly-D-lysine (PDL) is widely used as a coating for culture dishes to promote the attachment and growth of cells. Because it is not readily degraded by proteases that cells may secrete, it provides a more stable attachment surface compared to Poly-L-lysine (PLL), which can be enzymatically broken down.

-

Chiral Synthesis: D-lysine serves as a valuable chiral building block in the synthesis of complex organic molecules and enantiomerically pure drugs.

Quantitative and Qualitative Comparison

The fundamental differences in the biological handling and function of L- and D-lysine are summarized below.

Table 1: General Biological Properties of D-Lysine vs. L-Lysine

| Property | L-Lysine | D-Lysine |

| Role in Protein Synthesis | Essential building block, incorporated via ribosomal translation. | Not incorporated into proteins. |

| Primary Metabolic Enzyme | Lysine-ketoglutarate reductase (Saccharopine pathway). | D-Amino Acid Oxidase (DAAO). |

| Key Biological Functions | Protein structure, PTMs, carnitine synthesis, collagen cross-linking. | Primarily detoxification; specialized roles in synthetic applications. |

| Natural Abundance | Highly abundant in all living organisms. | Rare in higher organisms; found in some bacterial cell walls. |

Table 2: Comparative Effects in Specific Applications

| Application | L-Lysine Containing Molecules | D-Lysine Containing Molecules | Outcome of D-Isomer Use |

| Antimicrobial Peptides | Potent antimicrobial activity but susceptible to protease degradation and may have higher eukaryotic cytotoxicity. | Maintain significant antimicrobial activity. | Increased stability, lower toxicity, improved therapeutic index. |

| Cell Culture Coating | Poly-L-lysine (PLL) promotes cell attachment. | Poly-D-lysine (PDL) promotes cell attachment. | Enhanced stability of the coating, as PDL is resistant to cellular proteases. |

| Radioprotection | L-lysine is also used but can interfere with natural metabolic balance. | D-lysine is effective in reducing renal uptake of radiopharmaceuticals. | Reduced interference with natural amino acid metabolism. |

Key Experimental Protocols

Protocol: Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol describes a coupled spectrophotometric assay to measure DAAO activity, a key enzyme in D-lysine metabolism.

Principle: The DAAO-catalyzed oxidation of a D-amino acid (like D-lysine) produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by a second enzyme, horseradish peroxidase (HRP), to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) and a phenolic compound, forming a colored quinoneimine dye. The rate of color formation, measured at 505 nm, is directly proportional to the DAAO activity.

Materials and Equipment:

-

UV/Vis spectrophotometer or 96-well plate reader

-

Quartz or disposable microcuvettes or 96-well microplates

-

75 mM disodium pyrophosphate buffer, pH 8.5

-

D-lysine solution (substrate)

-

4-aminoantipyrine (4-AAP) solution (1.5 mM final concentration)

-

Phenol solution (2 mM final concentration)

-

Horseradish Peroxidase (HRP) solution (≥2.5 U/mL final concentration)

-

DAAO enzyme sample (e.g., recombinant enzyme, tissue homogenate)

Stepwise Procedure:

-

Reaction Mixture Preparation: In a microcuvette or well, prepare a reaction mixture by combining the D-lysine solution, 4-AAP, phenol, and HRP in the pyrophosphate buffer. For a 1 mL final volume, mix the appropriate volumes to achieve the final concentrations listed above.

-

Pre-incubation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate Reaction: Add a small volume (e.g., 10-20 µL) of the DAAO enzyme sample to the reaction mixture to start the reaction. Mix gently.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 505 nm (Abs₅₀₅) over time. Record readings at regular intervals (e.g., every 30 seconds) for several minutes.

-

Calculation: Determine the initial rate of the reaction (ΔAbs₅₀₅/min) from the linear portion of the absorbance vs. time plot. The DAAO activity can be calculated using the molar extinction coefficient of the quinoneimine dye. One unit of DAAO is defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute at 25°C.

Caption: Experimental workflow for the coupled DAAO activity assay.

Protocol: Analysis of Lysine Isomers in Biological Samples

This protocol outlines a general method for the separation and quantification of lysine isomers using High-Performance Liquid Chromatography (HPLC).

Principle: To separate enantiomers like D- and L-lysine, a chiral separation technique is required. This is typically achieved by using either a chiral stationary phase (a column packed with a chiral material) or by pre-column derivatization with a chiral reagent. The derivatization creates diastereomers that can be separated on a standard achiral column (e.g., C18). The separated, derivatized amino acids are then detected, often by UV or fluorescence.

Materials and Equipment:

-

HPLC system with a pump, autosampler, column oven, and detector (UV or fluorescence)

-

Chiral stationary phase column OR a standard reverse-phase C18 column

-

Chiral derivatizing agent (if not using a chiral column), e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Mobile phase solvents (e.g., acetonitrile, water, buffers)

-

Standards for D-lysine and L-lysine

-

Biological sample (e.g., plasma, tissue homogenate) after protein precipitation/extraction

Stepwise Procedure:

-

Sample Preparation: Deproteinize biological samples (e.g., using trichloroacetic acid or acetonitrile precipitation). Centrifuge to remove precipitated protein and collect the supernatant.

-

Derivatization (if applicable): To the supernatant, add a basic buffer (e.g., sodium bicarbonate) and the chiral derivatizing agent. Incubate at a controlled temperature to allow the reaction to complete. This step creates diastereomeric derivatives of D- and L-lysine.

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample (or underivatized sample if using a chiral column) into the HPLC system.

-

Perform chromatographic separation using a suitable mobile phase gradient. The two diastereomers (or enantiomers on a chiral column) will elute at different retention times.

-

Detect the eluting compounds using the appropriate detector.

-

-

Quantification: Create a standard curve by running known concentrations of derivatized D- and L-lysine standards. Compare the peak areas from the biological sample to the standard curve to determine the concentration of each isomer.

DL-Lysine Hydrochloride in Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Lysine hydrochloride as a racemic mixture and its applications in chemical synthesis, with a particular focus on its relevance to drug development. We will delve into its physicochemical properties, methods for enantiomeric resolution, and its use as a versatile starting material for the synthesis of novel molecules.

Physicochemical Properties of DL-Lysine Hydrochloride

DL-Lysine hydrochloride is the hydrochloride salt of DL-lysine, a racemic mixture of the D- and L-enantiomers of the essential amino acid lysine.[1] It is a white to off-white crystalline powder.[2][3] Understanding its physical and chemical properties is crucial for its application in synthesis.

| Property | Value | References |

| Molecular Formula | C₆H₁₅ClN₂O₂ | [2][3] |

| Molecular Weight | 182.65 g/mol | [2] |

| CAS Number | 70-53-1 | [2] |

| Melting Point | 260-263 °C (decomposes) | [2] |

| Solubility | Soluble in water, slightly soluble in methanol. | [2] |

| Appearance | White or off-white crystalline powder. | [2][3] |

The Challenge and Opportunity of Chirality: Resolution of DL-Lysine

As a racemic mixture, DL-Lysine hydrochloride presents both a challenge and an opportunity in stereoselective synthesis. For many pharmaceutical applications, a single enantiomer is required. Therefore, the resolution of DL-lysine is a critical step. Several methods have been developed for this purpose.

Enzymatic Resolution

Enzymatic resolution offers a highly selective method to separate the enantiomers of lysine. One common approach involves the stereospecific hydrolysis of a DL-lysine derivative.

This protocol describes the resolution of DL-lysine methyl ester using trypsin, which selectively hydrolyzes the L-enantiomer.[4]

Materials:

-

DL-Lysine methyl ester

-

Trypsin (soluble or immobilized)

-

pH meter

-

Reaction vessel with temperature control

-

Buffer solution (e.g., phosphate buffer)

Procedure:

-

Prepare a solution of DL-lysine methyl ester in a suitable buffer.

-

Adjust the pH of the solution to the optimal range for the chosen trypsin preparation (pH 5.8 for soluble trypsin, pH 6.0 for immobilized trypsin).[4]

-

Add the trypsin to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30°C) and pH.[4]

-

Monitor the progress of the reaction by measuring the formation of L-lysine or the consumption of the ester.

-

Upon completion, the L-lysine can be separated from the unreacted D-lysine methyl ester using techniques such as ion-exchange chromatography.

Preferential Crystallization

Preferential crystallization is a technique used to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of pure enantiomeric crystals. This method has been successfully applied to derivatives of DL-lysine.

This protocol outlines the resolution of DL-lysine p-aminobenzenesulfonate.

Materials:

-

DL-Lysine p-aminobenzenesulfonate

-

Seed crystals of the desired enantiomer (L- or D-lysine p-aminobenzenesulfonate)

-

Crystallization vessel with stirring and temperature control

-

Solvent (e.g., water)

Procedure:

-

Prepare a supersaturated solution of DL-lysine p-aminobenzenesulfonate in the chosen solvent at a specific temperature.

-

Introduce a small amount of seed crystals of the desired enantiomer into the supersaturated solution.

-

Carefully control the cooling and stirring of the solution to promote the crystallization of the desired enantiomer.

-

Once a sufficient amount of the desired enantiomer has crystallized, separate the crystals from the mother liquor by filtration.

-

The mother liquor, now enriched in the other enantiomer, can be used for its subsequent crystallization by seeding with the corresponding enantiomeric crystals.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. L-glutamic acid has been used as a resolving agent for DL-lysine.[5]

Caption: Workflow for the resolution of DL-Lysine via diastereomeric salt formation.

DL-Lysine Hydrochloride as a Building Block in Synthesis

Beyond its resolution, the racemic nature of DL-Lysine hydrochloride can be harnessed in various synthetic strategies.

Synthesis of Lysine-Based Surfactants

The amphiphilic nature of lysine makes it an excellent building block for the synthesis of biodegradable and biocompatible surfactants.

This protocol describes the selective acylation of the ε-amino group of lysine.

Materials:

-

DL-Lysine hydrochloride

-

Lauroyl chloride

-

Divalent metal ion (e.g., Cu²⁺) for chelation

-

Base (e.g., NaOH)

-

Acid (e.g., H₂SO₄)

-

Solvent (e.g., water, methanol)

Procedure:

-

Protection of α-amino and carboxyl groups: Form a chelate of DL-lysine with a divalent metal ion in an aqueous solution. This protects the α-amino and carboxyl groups from reacting.[6]

-

Amidation: React the lysine chelate with lauroyl chloride in the presence of a base. The acylation will selectively occur at the unprotected ε-amino group.[6]

-

Deprotection: Acidify the reaction mixture to break the chelate structure and liberate the α-amino and carboxyl groups.[6]

-

Purification: The resulting Nε-lauroyl-DL-lysine can be purified by crystallization or chromatography.

Synthesis of Lysine-Based Organogelators for Drug Delivery

Lysine derivatives can self-assemble in organic solvents to form organogels, which have potential applications in controlled drug release.[7][8][9]

This protocol outlines the synthesis of a bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide, a type of lysine-based organogelator.[7]

Materials:

-

L-Lysine ethylester dihydrochloride

-

Oxalyl chloride

-

Alkanoyl chloride (e.g., lauroyl chloride)

-

Triethylamine

-

Solvent (e.g., chloroform)

Procedure:

-

Synthesis of the bis(N⁶-l-lysyl ethylester)oxalylamide precursor: React L-lysine ethylester dihydrochloride with oxalyl chloride in the presence of a base.

-

Acylation of the α-amino group: React the precursor with an alkanoyl chloride (e.g., lauroyl chloride) in the presence of triethylamine to acylate the α-amino groups.

-

Purification: The final organogelator can be purified by column chromatography.

Relevance to Drug Development

Lysine and its derivatives play significant roles in various biological processes, making them attractive targets and building blocks in drug development.

Lysine Metabolism and its Therapeutic Potential

The metabolic pathways of lysine are interconnected with other crucial cellular processes.[10][11][12][13][14] Understanding these pathways can reveal potential targets for therapeutic intervention. For instance, lysine derivatives have shown analgesic effects by potentially modulating NMDA receptors.[15]

Caption: Overview of the major lysine catabolic pathways in mammals.

Histone Modification and Epigenetic Drug Targets

Lysine residues in histone proteins are key sites for post-translational modifications, such as acetylation and methylation, which play a crucial role in regulating gene expression.[16][17][18][19][20] Dysregulation of these modifications is implicated in various diseases, including cancer, making the enzymes involved (e.g., histone acetyltransferases, deacetylases, methyltransferases, and demethylases) important drug targets.

Caption: Simplified signaling pathway of histone lysine methylation.

Conclusion

DL-Lysine hydrochloride is a readily available and versatile starting material for a range of chemical syntheses. While its racemic nature necessitates resolution for many applications, this also provides an opportunity for the development of stereoselective processes. The synthesis of lysine-based surfactants, organogelators, and other derivatives from DL-lysine hydrochloride has significant potential in the pharmaceutical industry, particularly in the areas of drug delivery and the development of new therapeutic agents targeting lysine-related biological pathways. A thorough understanding of its properties and synthetic utility is therefore of great value to researchers in drug discovery and development.

References

- 1. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102617390A - Preparation method of epsilon-N-lauroyl lysine - Google Patents [patents.google.com]

- 7. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 11. mdpi.com [mdpi.com]

- 12. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. upload.wikimedia.org [upload.wikimedia.org]

- 15. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy [mdpi.com]

- 16. The Role of Histone Lysine Methylation in the Response of Mammalian Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysine methylation regulators moonlighting outside the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: Histone Modification [jove.com]

- 20. mdpi.com [mdpi.com]

The Strategic Incorporation of DL-Lysine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with precisely defined stereochemistry is a cornerstone of modern drug discovery and biomedical research. While the exclusive use of L-amino acids is the biological norm, the deliberate incorporation of D-amino acids, or racemic mixtures such as DL-Lysine, offers a powerful strategy to modulate the pharmacological properties of synthetic peptides. This technical guide provides an in-depth exploration of the function and application of DL-Lysine in peptide synthesis, detailing its impact on peptide structure, stability, and biological activity.

The Rationale for Incorporating DL-Lysine

The use of a racemic mixture of DL-Lysine in peptide synthesis introduces a defined point of stereochemical diversity. This can be a strategic choice to:

-

Enhance Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are naturally evolved to recognize and cleave peptide bonds between L-amino acids. This increased stability can significantly extend the in vivo half-life of a peptide therapeutic.[1]

-

Modulate Biological Activity: The three-dimensional structure of a peptide is a critical determinant of its interaction with biological targets. The introduction of a D-lysine residue can alter the peptide's conformation, leading to changes in binding affinity and biological activity. In some cases, this can result in increased potency or altered selectivity.[2][3]

-

Reduce Toxicity: The incorporation of D-amino acids can disrupt the secondary structure of peptides, such as α-helices. This can lead to a reduction in cytotoxicity, particularly for amphipathic peptides like many antimicrobial peptides (AMPs), by decreasing their lytic activity towards eukaryotic cells.[3][4]

-

Generate Peptide Libraries: The use of DL-Lysine can be a tool in combinatorial chemistry to rapidly generate a library of diastereomeric peptides for screening and identification of lead compounds with desirable characteristics.

Impact on Peptide Structure and Function: A Quantitative Perspective

The introduction of a D-lysine residue into a peptide sequence primarily composed of L-amino acids can significantly alter its secondary structure. This is often observed as a disruption of ordered structures like α-helices. The following tables summarize quantitative data from a study on the antimicrobial peptide CM15, where L-Lysine was systematically replaced with D-Lysine.

Table 1: Effect of D-Lysine Substitution on the Antimicrobial Activity (MIC, µM) of CM15

| Peptide | Sequence | E. coli | P. aeruginosa | S. aureus | S. epidermidis |

| CM15 (All L) | KWKLFKKIGAVLKVL-NH2 | 2 | 4 | 1 | 1 |

| D-Lys(1,13) | K(d)WKLFKKIGAVLKV(d)L-NH2 | 2 | 8 | 2 | 2 |

| D-Lys(3,13) | KW(d)LFKKIGAVLKV(d)L-NH2 | 4 | 16 | 2 | 2 |

| D-Lys(3,7,13) | KW(d)LFK(d)KIGAVLKV(d)L-NH2 | 8 | 32 | 4 | 4 |

Data adapted from a study on the antimicrobial peptide CM15 and its diastereomers.[4]

Table 2: Effect of D-Lysine Substitution on Helical Content and Eukaryotic Cell Toxicity

| Peptide | % Helicity (in 50% TFE) | Hemolysis (% at 100 µM) | Macrophage Toxicity (LD50, µM) |

| CM15 (All L) | 85 | ~50 | 25 |

| D-Lys(1,13) | 75 | ~20 | >100 |

| D-Lys(3,13) | 55 | ~10 | 78 |

| D-Lys(3,7,13) | 40 | <5 | 98 |

Data adapted from a study on the antimicrobial peptide CM15 and its diastereomers.[4]

These data illustrate that while the introduction of D-Lysine can lead to a moderate decrease in antimicrobial activity, it can also cause a more significant reduction in toxicity towards eukaryotic cells, thereby improving the therapeutic index.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating DL-Lysine

This protocol outlines the general steps for incorporating a racemic mixture of DL-Lysine into a peptide sequence using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids

-

Fmoc-DL-Lys(Boc)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, NMP)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected L-amino acid to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Chain Elongation (L-amino acids): Continue to couple the subsequent L-amino acids according to the desired sequence, with each coupling step followed by Fmoc deprotection.

-

Incorporation of Fmoc-DL-Lys(Boc)-OH: At the desired position in the sequence, couple Fmoc-DL-Lys(Boc)-OH using the same standard coupling protocol. This step will result in a resin-bound peptide population that is a 1:1 mixture of diastereomers.

-

Completion of Synthesis: Continue to add the remaining L-amino acids to the sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide mixture in cold diethyl ether. The resulting product will be a mixture of two diastereomeric peptides. This mixture must then be purified to separate the two isomers.

Purification of Diastereomeric Peptides by RP-HPLC

Diastereomers have different physicochemical properties and can therefore often be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Materials:

-

RP-HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Crude diastereomeric peptide mixture

Procedure:

-

Sample Preparation: Dissolve the crude peptide mixture in a minimal amount of mobile phase A.

-

Method Development: Develop a gradient elution method to optimize the separation of the two diastereomers. This may require adjusting the gradient slope, flow rate, and temperature.

-

Preparative HPLC: Inject the crude peptide mixture onto the preparative RP-HPLC column and run the optimized gradient method.

-

Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of each diastereomer by mass spectrometry.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Synthesis and Analysis of Peptides Containing DL-Lysine

Caption: General workflow for the synthesis and analysis of peptides incorporating DL-Lysine.

Mechanism of Action of a D-Lysine Containing Antimicrobial Peptide

Caption: Proposed mechanism of action for a D-Lysine containing antimicrobial peptide (AMP).

Conclusion

The incorporation of DL-Lysine into synthetic peptides is a valuable tool for researchers and drug developers. By introducing stereochemical diversity, it is possible to enhance the proteolytic stability, modulate the biological activity, and reduce the toxicity of peptide-based therapeutics. The ability to synthesize and separate diastereomeric peptides allows for a detailed investigation of the structure-activity relationships, ultimately leading to the development of more effective and safer peptide drugs. Careful consideration of the synthetic strategy and purification methods is essential for the successful application of this powerful approach.

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DL-Lysine in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Lysine, a racemic mixture of the essential amino acid lysine, has emerged as a critical building block in the field of polymer chemistry, offering a unique combination of biocompatibility, biodegradability, and chemical functionality.[1][2][3] Its inherent biological origin makes it an attractive monomer for the synthesis of polymers intended for biomedical applications, ranging from drug and gene delivery to tissue engineering.[4][5][6][7] This technical guide provides an in-depth exploration of the role of DL-Lysine in the synthesis and application of advanced polymeric materials, with a focus on quantitative data, experimental protocols, and key chemical pathways.

Core Applications of Lysine-Based Polymers

The versatility of the lysine molecule, with its two amino groups (α and ε) and a carboxylic acid group, allows for its incorporation into a variety of polymer architectures, including linear, branched, and dendritic structures.[8] This structural diversity translates into a wide array of applications:

-

Biodegradable Polymers: Lysine-containing polymers, particularly poly(α-L-lysine) (PLL) and its derivatives, are readily degraded by cellular proteases, making them ideal for temporary medical implants and drug delivery vehicles.[4][9][10] The degradation products are non-toxic and can be metabolized by the body.[11][12]

-

Drug and Gene Delivery: The cationic nature of polylysine at physiological pH allows it to form stable complexes with negatively charged biomolecules like DNA, RNA, and certain drugs.[8][10][13][14] This property is extensively utilized in the development of non-viral vectors for gene therapy and controlled drug release systems.[7][9][10][15]

-

Tissue Engineering: Scaffolds made from lysine-based polymers can support cell adhesion, proliferation, and differentiation, promoting tissue regeneration.[4][7] Their biodegradability ensures that the scaffold is gradually replaced by new tissue.

-

Antimicrobial Agents: Certain lysine-based polymers, such as ε-poly-L-lysine (ε-PL), exhibit broad-spectrum antimicrobial activity and are used as food preservatives and in biomedical applications to prevent infections.[6]

Synthesis of Lysine-Based Polymers

Several synthetic strategies are employed to produce lysine-based polymers with controlled molecular weights and architectures.

Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

This is a common method for synthesizing poly(α-L-lysine) and its derivatives. The process involves the polymerization of an α-L-lysine N-carboxyanhydride (NCA) initiated by various compounds.[4]

Experimental Protocol: Synthesis of Poly(Z-L-lysine) via ROP

This protocol is adapted from the literature for the synthesis of a protected form of poly(L-lysine).[16]

-

Initiator Preparation: Prepare the hydrochloride salt of butylamine as an initiator.

-

Polymerization: Conduct the ring-opening polymerization of Z-L-lysine NCA in DMF at 40°C.

-

Purification: Precipitate the resulting polymer into distilled water.

-

Isolation: Collect the polymer by centrifugation and dry it in a vacuum.

Experimental Workflow: Ring-Opening Polymerization of Lysine NCA

Caption: Workflow for the synthesis of poly(Z-L-lysine) via ROP.

Polyurethanes from Lysine Diisocyanate (LDI)

Lysine diisocyanate (LDI) is a biocompatible isocyanate used to synthesize biodegradable polyurethanes.[11][17][18] These polymers are synthesized through a step-growth polymerization of LDI with a polyol and a chain extender.[17]

Experimental Protocol: Synthesis of LDI-based Polyurethane

This protocol describes a two-step synthesis of a polyurethane using LDI.[17][18]

-

Prepolymer Synthesis: React L-lysine ethyl ester diisocyanate (LDI) with a hydroxyl-terminated poly(ε-caprolactone) (PCL) at 80°C in the presence of a catalyst (e.g., 0.1% dibutyltin dilaurate).

-

Chain Extension: Add a chain extender, such as 1,4-butanediol, to the prepolymer and continue the reaction.

-

Final Polymerization: Lower the temperature to 60°C and allow the reaction to proceed for an extended period.

-

Film Casting: Prepare solid films by solution casting from a suitable solvent (e.g., a 5% w/v solution in chloroform).

Logical Relationship: LDI-based Polyurethane Synthesis

Caption: Synthesis of biodegradable polyurethane from LDI.

Quantitative Data on Lysine-Based Polymers